1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide
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Overview
Description
1-(tricyclo[32102,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,4]octan-3-one intermediate . This method ensures the formation of the tricyclic core structure, which is essential for the compound’s stability and reactivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclic structure allows for strong binding affinity and selectivity, which can modulate biological pathways and exert desired effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its potential.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are known for their biological activity.
Spiro cyclopropanes: These compounds have a spirocyclic structure and exhibit interesting chemical properties.
Uniqueness
1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide is unique due to its tricyclic core, which provides enhanced stability and reactivity compared to its bicyclic or spirocyclic counterparts. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-(tricyclo[3.2.1.02,4]octane-3-carbonyl)-3,4-dihydro-2H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c20-18(22)13-7-10-3-1-2-4-14(10)21(9-13)19(23)17-15-11-5-6-12(8-11)16(15)17/h1-4,11-13,15-17H,5-9H2,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJVTWWOLFRFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)N4CC(CC5=CC=CC=C54)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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